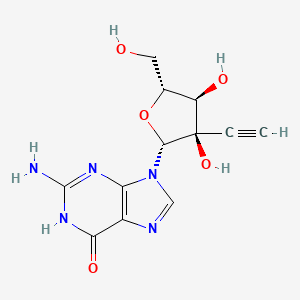
2'-c-Ethynylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-c-Ethynylguanosine is a modified nucleoside analog derived from guanosine. It features an ethynyl group at the 2’ position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-c-Ethynylguanosine typically involves the introduction of an ethynyl group at the 2’ position of the ribose sugar. This can be achieved through various synthetic routes, including:
Sonogashira Coupling Reaction: This method involves the coupling of a halogenated guanosine derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Alkyne Addition: Another approach involves the addition of an alkyne to a protected guanosine derivative, followed by deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of 2’-c-Ethynylguanosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 2’-c-Ethynylguanosine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl or carboxyl derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while substitution reactions can produce various substituted guanosine analogs.
Scientific Research Applications
2’-c-Ethynylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of RNA research.
Medicine: 2’-c-Ethynylguanosine and its derivatives are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-c-Ethynylguanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The ethynyl group at the 2’ position can also interact with various molecular targets, including enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
2’-c-Ethynylguanosine can be compared with other nucleoside analogs such as:
2’-c-Methylguanosine: Similar in structure but with a methyl group instead of an ethynyl group.
2’-c-Fluoroguanosine: Contains a fluorine atom at the 2’ position.
2’-c-Azidothymidine: A thymidine analog with an azido group at the 2’ position.
Uniqueness: The presence of the ethynyl group at the 2’ position imparts unique chemical reactivity and biological activity to 2’-c-Ethynylguanosine, distinguishing it from other nucleoside analogs. This modification enhances its potential as a therapeutic agent and a tool for studying nucleic acid function.
Properties
Molecular Formula |
C12H13N5O5 |
|---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H13N5O5/c1-2-12(21)7(19)5(3-18)22-10(12)17-4-14-6-8(17)15-11(13)16-9(6)20/h1,4-5,7,10,18-19,21H,3H2,(H3,13,15,16,20)/t5-,7-,10-,12-/m1/s1 |
InChI Key |
FDQMCMRMROYDRV-GSWPYSDESA-N |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
Canonical SMILES |
C#CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















